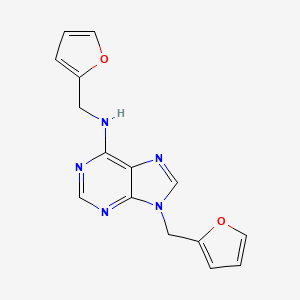
N,9-bis(furan-2-ylmethyl)purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,9-bis(furan-2-ylmethyl)purin-6-amine is a compound that features a purine core substituted with two furan-2-ylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,9-bis(furan-2-ylmethyl)purin-6-amine typically involves the reaction of furfurylamine with a purine derivative. One common method includes the use of microwave-assisted conditions to facilitate the reaction. For instance, furfurylamine can be reacted with 2,5-furandicarboxylic acid in the presence of coupling reagents such as DMT/NMM/TsO− or EDC. The reaction is carried out in a microwave reactor, optimizing the reaction time, solvent, and substrate amounts to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of microwave-assisted synthesis and the use of efficient coupling reagents can be scaled up for industrial applications, ensuring the production of the compound in larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
N,9-bis(furan-2-ylmethyl)purin-6-amine can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan rings can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can lead to a variety of substituted purine derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
N,9-bis(furan-2-ylmethyl)purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its purine core.
Industry: It can be used in the production of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of N,9-bis(furan-2-ylmethyl)purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The purine core allows the compound to bind to specific sites on these targets, modulating their activity. The furan-2-ylmethyl groups can enhance the binding affinity and selectivity of the compound, leading to more potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- N-(furan-2-ylmethyl)-9H-purin-6-amine
- 9-(furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine
- 6-(furan-2-ylmethylamino)-9H-purine
Uniqueness
N,9-bis(furan-2-ylmethyl)purin-6-amine is unique due to the presence of two furan-2-ylmethyl groups, which can significantly influence its chemical and biological properties. This dual substitution can enhance the compound’s reactivity and binding affinity compared to similar compounds with only one furan-2-ylmethyl group .
Propiedades
Número CAS |
17801-46-6 |
|---|---|
Fórmula molecular |
C15H13N5O2 |
Peso molecular |
295.30 g/mol |
Nombre IUPAC |
N,9-bis(furan-2-ylmethyl)purin-6-amine |
InChI |
InChI=1S/C15H13N5O2/c1-3-11(21-5-1)7-16-14-13-15(18-9-17-14)20(10-19-13)8-12-4-2-6-22-12/h1-6,9-10H,7-8H2,(H,16,17,18) |
Clave InChI |
WKGJOUQYUSYQBL-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)CC4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


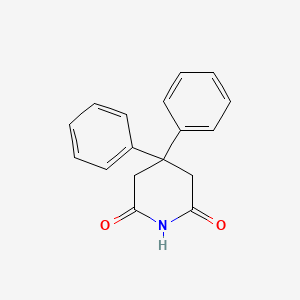
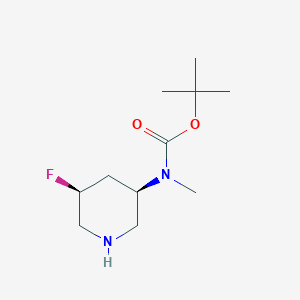
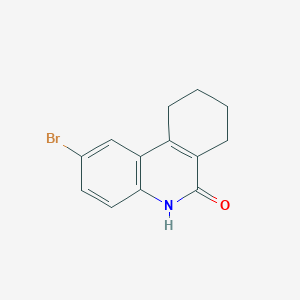
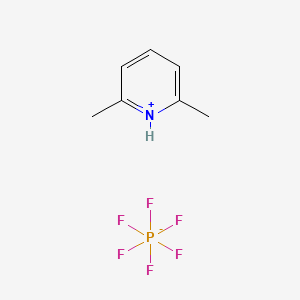
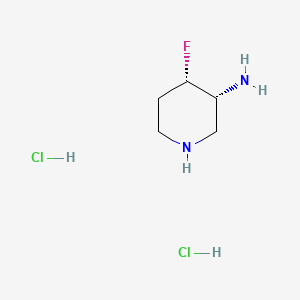
![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)

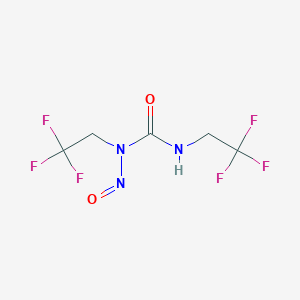
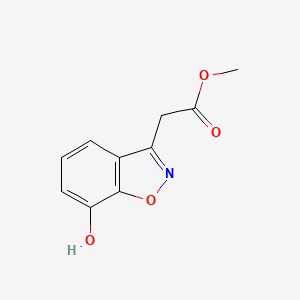

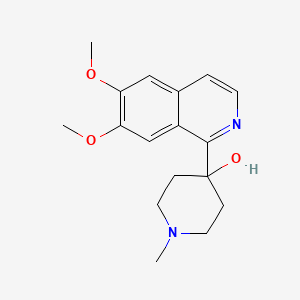
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)


